molecular formula C10H8BrNO B13966372 3-Bromo-4-methoxyisoquinoline CAS No. 86814-57-5

3-Bromo-4-methoxyisoquinoline

Cat. No.: B13966372
CAS No.: 86814-57-5
M. Wt: 238.08 g/mol
InChI Key: XNMIJYLEHGMORA-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Scaffolds in Synthetic Methodologies

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structure in a multitude of natural and synthetic compounds. smolecule.comrsc.org Its derivatives are recognized for a wide array of pharmacological activities, which has made the synthesis of the isoquinoline skeleton a topic of intense interest for synthetic organic and medicinal chemists. rsc.org

The development of efficient synthetic strategies for constructing isoquinoline frameworks is crucial for drug discovery. rsc.org Classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have long been the traditional routes to access this core structure. sigmaaldrich.com The Pomeranz-Fritsch reaction, for instance, typically involves the acid-mediated cyclization of a benzalaminoacetal. sigmaaldrich.com Modern synthetic chemistry continues to evolve, seeking novel methodologies that allow for diverse functionalization of the isoquinoline core, including at positions C-1, C-3, and C-4. rsc.org These functionalized isoquinolines serve as pivotal synthons for creating bioactive molecules with potential therapeutic applications. google.com

Overview of 3-Bromo-4-methoxyisoquinoline within Isoquinoline Chemistry Research

This compound is a specific example of a halogenated methoxyisoquinoline. This compound features a bromine atom at the C-3 position and a methoxy (B1213986) group at the C-4 position of the isoquinoline ring system. While specific research focused exclusively on this compound is limited in publicly available literature, its chemical nature can be understood by examining its structural components and comparing it to related isomers.

The presence of both a bromine atom and a methoxy group makes it a potentially valuable intermediate in organic synthesis. The bromine atom can act as a leaving group in various cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of new carbon-carbon bonds. The methoxy group, by donating electron density, can influence the reactivity of the aromatic system. smolecule.com

The general reactivity of the parent compound, 4-methoxyisoquinoline (B1350727), includes oxidation to its N-oxide and reduction to 4-methoxy-1,2,3,4-tetrahydroisoquinoline. rsc.org It can also undergo substitution reactions. rsc.org It is expected that this compound would exhibit similar core reactivity, with the added functionality provided by the bromine atom. For instance, the bromine at the 3-position is susceptible to nucleophilic substitution reactions. smolecule.com

Below is a table comparing the basic properties of this compound with some of its isomers for which data is available.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compoundNot AvailableC₁₀H₈BrNO238.08
4-Bromo-1-methoxyisoquinoline746668-73-5C₁₀H₈BrNO238.084
7-Bromo-3-methoxyisoquinoline1246549-59-6C₁₀H₈BrNO238.08
8-Bromo-3-methoxyisoquinoline608515-50-0C₁₀H₈BrNO238.08

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86814-57-5

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-4-methoxyisoquinoline

InChI

InChI=1S/C10H8BrNO/c1-13-9-8-5-3-2-4-7(8)6-12-10(9)11/h2-6H,1H3

InChI Key

XNMIJYLEHGMORA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC2=CC=CC=C21)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Methoxyisoquinoline and Analogues

De Novo Synthetic Approaches to the Isoquinoline (B145761) Core

De novo methods build the isoquinoline's bicyclic structure from simpler, non-cyclic starting materials. These strategies are powerful for establishing complex substitution patterns from the outset.

The Pomeranz-Fritsch reaction is a classic method for synthesizing isoquinolines. wikipedia.org It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a Schiff base, followed by cyclization and aromatization to yield the isoquinoline ring. quimicaorganica.org

A key modification, developed by Jackson, is particularly useful for producing substituted isoquinolines. This approach was successfully employed in the synthesis of 8-bromo-7-methoxyisoquinoline (B1626704), a structural analogue of the target compound. semanticscholar.org The synthesis began with the reaction of 2-bromo-3-methoxybenzaldehyde (B1279745) with 2,2-dimethoxyethanamine to form the corresponding Schiff base. Subsequent reduction and protection of the amine with a tosyl group set the stage for the critical cyclization step, which yielded the desired substituted isoquinoline. semanticscholar.orgresearchgate.net

Table 1: Example of a Modified Pomeranz-Fritsch Reaction for an Analogue

Starting Material Key Reagents Product Yield Reference

The Pictet-Spengler reaction is another foundational method in isoquinoline synthesis, typically producing tetrahydroisoquinolines. The reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization. wikipedia.orgjk-sci.com The success of the cyclization is highly dependent on the nucleophilicity of the aromatic ring; electron-donating substituents, such as methoxy (B1213986) groups, significantly facilitate the reaction, allowing it to proceed under milder conditions. jk-sci.com

While the classic Pictet-Spengler reaction yields a tetrahydroisoquinoline, subsequent oxidation can provide the fully aromatic isoquinoline core. Modern variations of this reaction allow for the construction of highly functionalized systems. For instance, a solvent-directed Pictet-Spengler reaction has been used to synthesize complex alkaloids containing a methoxy-substituted tetrahydroisoquinoline ring. acs.org In this strategy, the choice of solvent (e.g., trifluoroethanol vs. toluene) can selectively direct the cyclization to produce different isomers, showcasing the versatility of this approach in building specific substitution patterns that are precursors to compounds like 3-bromo-4-methoxyisoquinoline. acs.org

Beyond the classic named reactions, contemporary organic synthesis has introduced a range of cycloaddition and condensation reactions for constructing the isoquinoline scaffold and its analogues. These methods often provide access to unique substitution patterns under mild conditions.

One prominent strategy is the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with various dipolarophiles. mdpi.com This approach has been used to synthesize pyrrolo[2,1-a]isoquinoline (B1256269) derivatives in a one-pot, three-component reaction, demonstrating a high degree of efficiency and atom economy. mdpi.combeilstein-journals.org Another powerful method involves the aza-Diels-Alder reaction of electron-rich heterodienes with arynes, which provides a time-efficient route to functionalized fused isoquinolines. acs.orgnih.gov Furthermore, photochemical methods, such as the methylene (B1212753) blue-catalyzed [3+2] cycloaddition followed by oxidative aromatization, have been developed for the efficient synthesis of pyrrolo[2,1-a]isoquinolines using visible light and oxygen. nih.gov

Table 2: Overview of Modern Cycloaddition/Condensation Reactions for Isoquinoline Analogues

Reaction Type Key Reactants Product Type Key Features Reference
1,3-Dipolar Cycloaddition Isoquinoline, 2-bromoacetophenones, acetylenic dipolarophiles Pyrrolo[2,1-a]isoquinolines One-pot, three-component reaction. mdpi.com
Aza-Diels-Alder (E)-2-Arylideneaminopyrroles, benzyne Pyrrolo[2,3-c]isoquinolines Efficient access to functionalized fused isoquinolines. acs.orgnih.gov
Photo-oxidative [3+2] Cycloaddition Isoquinolinium ylides, alkenes Pyrrolo[2,1-a]isoquinolines Uses visible light, O₂ as terminal oxidant. nih.gov

Functionalization of Pre-existing Isoquinoline Structures

This alternative synthetic paradigm begins with a simpler isoquinoline molecule, which is then elaborated through sequential reactions to install the desired bromo and methoxy substituents at the correct positions.

The direct bromination of an isoquinoline ring is challenging due to the inherent reactivity of the molecule. Electrophilic substitution on the isoquinoline nucleus typically occurs on the benzene (B151609) ring, most commonly at the C-5 and C-8 positions. acs.org Bromination of the pyridine (B92270) ring is less favorable.

However, the synthesis of 3-bromoisoquinoline (B184082) derivatives is crucial as they are versatile intermediates for further functionalization. mdpi.com The synthesis of related compounds, such as 3-bromo-1-methylisoquinoline, has been achieved by the direct bromination of 1-methylisoquinoline (B155361) using bromine in a solvent like nitrobenzene, which directs the substitution to the C-3 position. For the direct bromination of 4-methoxyisoquinoline (B1350727) to achieve the target compound, specific conditions would be required to overcome the natural reactivity of the isoquinoline ring and direct the electrophilic bromine to the C-3 position. Reagents such as N-bromosuccinimide (NBS) are common sources for bromine in such radical or electrophilic substitution reactions. nih.govbeilstein-journals.org

Installing a methoxy group at the C-4 position of a pre-existing 3-bromoisoquinoline is a viable synthetic route. This is often accomplished in a two-step process: introduction of a hydroxyl group (-OH) at C-4, followed by methylation to form the methoxy ether (-OCH₃).

The synthesis of 4-haloisoquinolines is of significant interest as these are key starting materials for pharmacologically active molecules. acs.org A recently developed method for the direct halogenation of isoquinolines at the C-4 position involves a sequence of dearomatization with Boc₂O, electrophilic halogenation, and subsequent acid-promoted rearomatization. acs.org While this method focuses on halogenation, it underscores the feasibility of C-4 functionalization.

Once a 3-bromo-4-hydroxyisoquinoline (B8670834) intermediate is obtained, the hydroxyl group can be converted to a methoxy group via methylation. This transformation is typically achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a base. Studies on the methylation of related hydroxyquinolines have shown that this reaction is efficient, though regioselectivity can be a concern if other nucleophilic sites are present. For example, the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with methyl iodide led to the desired O-methylated product, demonstrating the viability of this chemical step. nih.gov

Regioselective Functionalization Techniques

The precise introduction of substituents onto the isoquinoline core is a fundamental challenge in organic synthesis. Regioselective functionalization allows for the controlled placement of chemical groups, which is critical for creating specific isomers like this compound.

One key strategy involves the regioselective bromination of a suitable precursor. For instance, the synthesis of the related compound 2-(3-Bromo-4-methoxy-phenyl)acetic acid is achieved through the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, resulting in an 84% yield. nih.gov This method highlights how a methoxy group can direct bromination to an adjacent position. A similar principle can be applied to synthesize 3-bromo-4-methoxyaniline, a potential precursor to the target isoquinoline, starting from p-nitrochlorobenzene through a three-step process involving bromination, etherification, and nitro-reduction. google.com

Another approach to achieving regioselectivity is through directed C-H activation. While not documented specifically for this compound, rhodium-catalyzed reactions have been used for the regioselective C8-alkenylation of isoquinolones. chemrxiv.org This demonstrates the potential of transition metals to direct functionalization to a specific carbon by coordinating with a directing group on the substrate. Similarly, methods for the site-selective metal-catalyzed C-H functionalization of quinolines and their N-oxides have been extensively reviewed, providing a blueprint for potential application to the isoquinoline system. mdpi.com For example, copper-catalyzed sulfoximination of quinoline-N-oxides selectively occurs at the C2-position. mdpi.com

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a sophisticated toolkit for constructing complex molecules like this compound with high efficiency and control. These methods include transition metal catalysis, organocatalysis, and green chemistry approaches, alongside rigorous optimization of reaction parameters.

Transition Metal-Catalyzed C-C and C-Heteroatom Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision. These reactions are invaluable for modifying the isoquinoline scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely used. For example, 8-bromo-7-methoxyisoquinoline has been coupled with 1-hexyne (B1330390) using a bis(triphenylphosphine)palladium(II) chloride catalyst and a copper(I) iodide co-catalyst to form the corresponding 8-(hex-1-yn-1-yl) derivative. semanticscholar.org This demonstrates a viable strategy for functionalizing a bromo-methoxyisoquinoline core. Similarly, new 3-substituted coumarin (B35378) derivatives have been synthesized using Suzuki-Miyaura and Sonogashira couplings, showcasing the versatility of these methods on related heterocyclic systems. nih.gov

Copper-catalyzed reactions also play a significant role. They are used for C-O and C-S bond formation, providing pathways to phenols and aryl thiols from aryl halides. beilstein-journals.org In the context of isoquinoline synthesis, copper catalysis can be applied for amination reactions. For instance, the C2-amination of quinoline (B57606) N-oxides with O-benzoyl hydroxylamines has been achieved using a copper catalyst. mdpi.com

Ruthenium and rhodium catalysts are often employed in C-H activation and annulation reactions to build the isoquinoline ring system itself. A ruthenium(II)-based catalyst has been used for the regioselective synthesis of isoquinolines from ketoximes and unsymmetrical alkynes. niscpr.res.in

Below is a table summarizing various transition metal-catalyzed reactions applicable to the synthesis and functionalization of isoquinoline analogues.

Catalyst SystemReaction TypeSubstrate ExampleProduct TypeYieldRef
Pd(PPh₃)₂Cl₂, CuI, Et₃NSonogashira Coupling8-Bromo-7-methoxyisoquinoline8-Alkynyl-7-methoxyisoquinoline- semanticscholar.org
[Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, AgSbF₆C-H/N-N Activation1-(diphenylmethylene) hydrazine1-Phenyl isoquinolineHigh niscpr.res.inajgreenchem.com
Pd₂(dba)₃, BiphenylphosphineC-O CouplingAryl BromidePhenol (B47542)High beilstein-journals.org
CuBrC-H SulfoximinationQuinoline N-oxideC2-Functionalized Quinoline96% mdpi.com
Rh(III) complexC-H AlkenylationIsoquinoloneC8-Alkenylated Isoquinolone- chemrxiv.org

Organocatalytic Methods in Isoquinoline Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for synthesizing chiral and complex molecules. In the realm of isoquinoline synthesis, organocatalysts have been particularly effective in asymmetric reactions.

Chiral phosphoric acids are prominent organocatalysts used in the enantioselective Pictet-Spengler reaction to produce axially chiral tetrahydroisoquinolines. nih.govacs.org This reaction involves the cyclization of an iminium ion and can achieve excellent enantioselectivities (up to 99% ee). acs.org While this method typically yields tetrahydroisoquinolines, these can serve as precursors to fully aromatized isoquinolines.

Bifunctional organocatalysts, such as those derived from quinine, have been developed for the enantioselective synthesis of axially chiral isoquinoline N-oxides. thieme-connect.com A quinidine-derived urea (B33335) catalyst, for example, can promote the reaction to afford products in excellent yields and enantioselectivities by forming hydrogen bonds with the substrate, thereby directing the stereochemical outcome. thieme-connect.com Organocatalytic cascade reactions have also been employed to construct highly functionalized hydroisoquinoline scaffolds through trienamine-mediated [4+2]-cycloadditions. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. Several strategies have been applied to the synthesis of isoquinolines that align with these principles.

One notable approach is the use of a recyclable catalytic system, such as [Ru(p-cymene)Cl₂]₂ in polyethylene (B3416737) glycol (PEG-400). niscpr.res.inajgreenchem.comajgreenchem.com PEG-400 is a biodegradable and non-toxic solvent, and the catalyst can be recovered and reused. This system has been successfully used to synthesize 1-phenyl isoquinoline derivatives via C-H/N-N bond functionalization, offering high atom economy and high yields. niscpr.res.inajgreenchem.com

Catalyst-free reactions in environmentally friendly solvents like water or ethanol (B145695) represent another green strategy. An efficient, catalyst-free method for synthesizing isoquinoline-fused benzimidazoles has been developed by reacting 2-ethynylbenzaldehydes with ortho-phenylenediamines in ethanol at room temperature. rsc.org Similarly, the use of ultrasonic irradiation to promote multicomponent reactions in water has been shown to produce pyrido[2,1-a]isoquinoline derivatives in excellent yields with short reaction times and easy work-up. nih.gov

Green StrategyCatalyst/SolventReaction TypeKey AdvantagesRef
Recyclable CatalystRu(II)/PEG-400C-H/N-N ActivationBiodegradable solvent, reusable catalyst, high atom economy niscpr.res.inajgreenchem.comajgreenchem.com
Catalyst-FreeEthanol (Solvent)Alkyne HydroaminationRoom temperature, atom-economical rsc.org
Ultrasound PromotionWater (Solvent)Multicomponent ReactionShort reaction times, high yields, green media nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For the synthesis of isoquinoline derivatives, studies have focused on screening various catalysts, solvents, and additives.

In the development of a ruthenium-catalyzed synthesis of 1-phenyl isoquinolines, an optimization study was performed on a model reaction between benzophenone (B1666685) hydrazone and diphenylacetylene. niscpr.res.in Different ruthenium catalysts were tested, along with various oxidants and additives, to identify the most effective combination. The results indicated that [Ru(p-cymene)Cl₂]₂ with Cu(OAc)₂ as an oxidant and AgSbF₆ as an additive in PEG-400 provided the highest yield. niscpr.res.inajgreenchem.com

The table below presents data from an optimization study for the synthesis of 1,3,4-triphenylisoquinoline, highlighting the impact of different catalysts on the reaction yield.

EntryCatalyst (mol%)OxidantAdditiveSolventYield (%)
1[Ru(p-cymene)Cl₂]₂ (2.5)Cu(OAc)₂AgSbF₆PEG-40090
2RuCl₃ (5)Cu(OAc)₂AgSbF₆PEG-40045
3Ru(acac)₃ (5)Cu(OAc)₂AgSbF₆PEG-40040
4[Ru(p-cymene)Cl₂]₂ (2.5)-AgSbF₆PEG-40025
5[Ru(p-cymene)Cl₂]₂ (2.5)Cu(OAc)₂-PEG-40065

Data adapted from a study on the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.inajgreenchem.com

This systematic optimization demonstrates that the choice of catalyst and the presence of both an oxidant and an additive are critical for achieving high product yields in this transformation.

Reactivity and Mechanistic Studies of 3 Bromo 4 Methoxyisoquinoline

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C3 position of 3-bromo-4-methoxyisoquinoline is a key handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of isoquinoline (B145761) derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. amazonaws.comrsc.orgmdpi.com This reaction has been successfully applied to this compound for the introduction of aryl and heteroaryl substituents. rsc.orgresearchgate.net

The general conditions for the Suzuki-Miyaura coupling of this compound involve a palladium catalyst, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and a base like potassium carbonate (K2CO3) in a suitable solvent system, often a mixture of an organic solvent and water. mdpi.com Microwave irradiation can also be employed to accelerate the reaction. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

Boronic Acid/EsterCatalystBaseSolventConditionsProductYield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/Water80°C3-Phenyl-4-methoxyisoquinoline82 mdpi.com
4-Formylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/Water90°C4-(4-Methoxyisoquinolin-3-yl)benzaldehydeModerate mdpi.com
5-Indole boronic acidSPhos-Pd-G2K₃PO₄Dioxane/Water100°C3-(Indol-5-yl)-4-methoxyisoquinolineHigh nih.gov

This table presents a selection of reported Suzuki-Miyaura coupling reactions. The specific yields and conditions can vary based on the substrates and catalyst systems used.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org This methodology allows for the introduction of alkyne moieties onto the isoquinoline core at the C3 position.

The reaction of this compound with terminal alkynes typically proceeds under mild conditions. A common catalytic system involves a palladium source like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) salt, such as copper(I) iodide (CuI), with an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH). organic-chemistry.org

Table 2: Representative Sonogashira Coupling Reactions

Terminal AlkynePalladium CatalystCopper Co-catalystBaseSolventProductReference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF4-Methoxy-3-(phenylethynyl)isoquinoline organic-chemistry.org
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene4-Methoxy-3-((trimethylsilyl)ethynyl)isoquinoline researchgate.net

This table illustrates typical conditions for the Sonogashira coupling. Yields are generally good, but can be influenced by the specific alkyne and reaction parameters.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orgnih.gov This reaction provides a direct route to introduce primary and secondary amines at the C3 position of the isoquinoline ring system. nih.govorganic-chemistry.org

The success of the Buchwald-Hartwig amination of this compound relies on the careful selection of the palladium catalyst, ligand, and base. mdpi.comsemanticscholar.orgbeilstein-journals.org Commonly used catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine (B1218219) ligand such as Xantphos or RuPhos. nih.govbeilstein-journals.org A strong base, like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS), is generally required to facilitate the reaction. nih.govbeilstein-journals.org

Table 3: Buchwald-Hartwig Amination of this compound

AminePalladium SourceLigandBaseSolventProductReference
MorpholinePd₂(dba)₃XPhosLiHMDSTHF4-(4-Methoxyisoquinolin-3-yl)morpholine nih.gov
AnilinePd(OAc)₂XantphosCs₂CO₃DioxaneN-(4-Methoxyisoquinolin-3-yl)aniline beilstein-journals.org
BenzylaminePd₂(dba)₃XantphosCs₂CO₃DioxaneN-Benzyl-4-methoxyisoquinolin-3-amine beilstein-journals.org

This table showcases the versatility of the Buchwald-Hartwig amination for accessing a range of N-substituted isoquinolines.

Other Palladium- and Nickel-Catalyzed Transformations

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other palladium- and nickel-catalyzed transformations can be employed to functionalize this compound. For instance, the Heck reaction allows for the coupling of the aryl bromide with alkenes to form substituted styrenylisoquinolines. mdpi.com

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods, often exhibiting different reactivity and selectivity. nih.govescholarship.org These reactions can be particularly useful for coupling with alkyl halides or for reactions that are challenging with palladium catalysts. nih.govrsc.org

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C4 position of the isoquinoline ring is another key functional handle that can be manipulated to introduce further structural diversity.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a common transformation in organic synthesis. khanacademy.orgmasterorganicchemistry.comlibretexts.org This can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective, albeit strong, Lewis acid for this purpose. google.com

The reaction of this compound with BBr₃ leads to the formation of 3-bromo-4-hydroxyisoquinoline (B8670834). google.com The reaction is typically carried out in an anhydrous solvent at low temperatures to control the reactivity of the BBr₃. The resulting phenol can then serve as a precursor for further functionalization, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions.

Another method for ether cleavage involves the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. khanacademy.orgmasterorganicchemistry.com However, these conditions are harsh and may not be compatible with other functional groups in the molecule.

Rearrangements Involving the Methoxy Moiety

Detailed studies on rearrangements specifically involving the methoxy moiety of this compound are not extensively documented in publicly available research. However, general knowledge of isoquinoline chemistry suggests that the methoxy group can participate in certain reactions. For instance, in related isoquinoline systems, acid-catalyzed rearrangement or cleavage of methoxy groups can occur, particularly when adjacent to or in conjugation with activating or deactivating groups. The electronic interplay between the bromo and methoxy substituents on the isoquinoline core would be a critical factor in determining the feasibility and pathway of such rearrangements. Computational studies on related methoxyisoquinoline derivatives have been used to understand reaction pathways, which could be a valuable tool for predicting the behavior of the methoxy group in this compound. whiterose.ac.uk

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Position-Selective Reactions on the Isoquinoline Ring System

The isoquinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the positions of substitution being highly dependent on the nature and location of existing substituents. youtube.com In this compound, the bromine atom at the 3-position and the methoxy group at the 4-position exert significant directing effects.

The methoxy group is an electron-donating group, which generally activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating group but also an ortho, para-director. The interplay of these two substituents would lead to complex regioselectivity. For instance, nitration of the isoquinoline ring is a common electrophilic substitution reaction. youtube.com

Nucleophilic aromatic substitution (SNAr) is also a key reaction for halo-substituted pyridines and isoquinolines. clockss.org The bromine atom at the 3-position can act as a leaving group, allowing for its replacement by various nucleophiles. smolecule.com The rate and feasibility of such reactions are influenced by the electronic nature of the ring and the reaction conditions. The presence of the electron-donating methoxy group at the 4-position might decrease the reactivity towards nucleophilic substitution compared to isoquinolines bearing electron-withdrawing groups.

Mechanistic Pathways of Substitution Reactions

The mechanism of electrophilic aromatic substitution on the isoquinoline ring typically involves the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). The stability of this intermediate determines the position of substitution. The electron-donating methoxy group would stabilize a positive charge at adjacent positions, influencing the regiochemical outcome. youtube.com

Nucleophilic aromatic substitution on this compound would likely proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the carbon atom bearing the bromine. The stability of this intermediate is crucial for the reaction to proceed. The rate-determining step is typically the formation of this complex or the subsequent departure of the bromide ion. pearson.comchegg.com In some cases, especially with strong bases, elimination-addition mechanisms involving a hetaryne intermediate, such as a dehydroisoquinoline, can occur. rsc.org

Addition Reactions and Ring Transformations

Reactivity of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring is basic and nucleophilic, allowing it to react with electrophiles. It can be protonated by acids, alkylated by alkyl halides, and oxidized to form an N-oxide. The formation of isoquinolinium salts is a common reaction. acs.org The electronic properties of the substituents on the ring will influence the basicity and nucleophilicity of the nitrogen atom. The electron-donating methoxy group at the 4-position would be expected to increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity compared to unsubstituted isoquinoline.

Cycloaddition Chemistry Involving the Isoquinoline Core

The isoquinoline ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile, although this is less common than for simpler aromatic systems. novapublishers.comresearchgate.net The C=N bond within the isoquinoline can participate in Diels-Alder type reactions. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions are a versatile method for constructing five-membered heterocyclic rings onto the isoquinoline scaffold. mdpi.comorganic-chemistry.org The specific reactivity of this compound in cycloaddition reactions would depend on the nature of the reacting partner and the reaction conditions. The substituents on the ring would influence the frontier molecular orbital energies (HOMO and LUMO), which are key to determining the feasibility and regioselectivity of cycloaddition reactions. organic-chemistry.org

Computational and Theoretical Investigations

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its physical and chemical behavior. For 3-Bromo-4-methoxyisoquinoline, computational approaches are instrumental in mapping its electronic landscape and predicting its reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organic molecules. nih.gov By applying functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized molecular geometry of this compound can be determined. niscpr.res.in These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

For instance, the fusion of the benzene (B151609) and pyridine (B92270) rings creates a largely planar isoquinoline (B145761) core. The substituents, a bromine atom at position 3 and a methoxy (B1213986) group at position 4, will influence the local geometry. The C-Br bond length and the C-O-C bond angle and torsion of the methoxy group are of particular interest as they can affect steric interactions and electronic distribution. Thermodynamic parameters such as zero-point vibrational energy, thermal energy, and specific heat capacity can also be computed, offering a more complete picture of the molecule's stability. niscpr.res.in

Table 1: Representative Calculated Ground State Properties of Substituted Isoquinolines

PropertyTypical Calculation MethodSignificance
Optimized Geometry (Bond Lengths, Angles)DFT (e.g., B3LYP/6-311++G(d,p))Provides the most stable 3D structure.
Rotational ConstantsDFTImportant for microwave spectroscopy.
Dipole MomentDFTIndicates the molecule's overall polarity.
Thermodynamic Parameters (ZPVE, Enthalpy)DFT Frequency CalculationsRelate to the molecule's stability and energy.

This table is illustrative and based on typical calculations for similar molecules. Specific values for this compound would require dedicated computational studies.

Key global reactivity descriptors include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Local reactivity, on the other hand, is assessed using Fukui functions. These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this analysis would likely highlight the electron-rich and electron-poor centers, offering predictions for regioselectivity in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. mdpi.com The energy and spatial distribution of these orbitals in this compound are critical for understanding its chemical behavior.

The HOMO, being the orbital from which an electron is most easily removed, indicates regions susceptible to electrophilic attack. Conversely, the LUMO, the orbital to which an electron is most easily added, points to sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally implying higher reactivity and easier electronic excitation. mdpi.com For this compound, the electron-donating methoxy group and the electron-withdrawing (by induction) but also lone-pair-donating (by resonance) bromine atom will significantly influence the energies and distributions of the HOMO and LUMO. It is common to analyze how substituents affect the frontier orbitals of a core structure. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Aromatic System

OrbitalTypical Energy Range (eV)Description and Significance
HOMO-5 to -7Highest Occupied Molecular Orbital; electron-donating capability.
LUMO-1 to -3Lowest Unoccupied Molecular Orbital; electron-accepting capability.
HOMO-LUMO Gap2 to 4Energy difference; indicator of chemical reactivity and stability. mdpi.com

Note: The energy values are representative and would need to be specifically calculated for this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Beyond static properties, computational chemistry can map the energetic landscape of chemical reactions, providing a detailed understanding of reaction mechanisms.

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, computational methods can be used to identify the structures of all relevant species along the reaction pathway. This includes short-lived intermediates and the high-energy transition states that connect them. maxapress.com By performing transition state searches, chemists can gain a picture of the "mountain passes" that the reactants must traverse to become products. Vibrational frequency calculations are essential to confirm the nature of these structures, with intermediates having all real frequencies and transition states having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent Effects and Catalytic Cycle Modeling

The chemical environment, particularly the choice of solvent, can significantly influence reaction rates, equilibria, and the stability of intermediates and transition states. Computational models are invaluable for elucidating these effects and for modeling the catalytic cycles often employed in the synthesis of substituted isoquinolines.

Solvent Effects: The impact of solvents on chemical reactions involving this compound is often modeled using a combination of quantum mechanics and continuum solvation models. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netjlu.edu.cn Density Functional Theory (DFT) calculations, often at the B3LYP/6-311++G(d,p) level of theory, are used to simulate the behavior of the solute within this continuum. researchgate.netmdpi.com

These studies typically reveal that polar solvents can stabilize charged intermediates and transition states, which is particularly relevant for reactions involving ionic species. For instance, in nucleophilic substitution or cross-coupling reactions, the polarity of the solvent can alter the energy barriers of the reaction pathway. Theoretical investigations on similar aromatic compounds have shown that properties like molecular geometry, electronic structure, and spectroscopic behavior are sensitive to solvent polarity. jlu.edu.cn

Catalytic Cycle Modeling: The synthesis of substituted isoquinolines frequently involves transition-metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Computational modeling of these catalytic cycles helps to understand the mechanism, regioselectivity, and efficiency of the reaction. DFT calculations are employed to map the potential energy surface of the entire catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products.

A hypothetical catalytic cycle for a Suzuki coupling to replace the bromine atom in this compound would involve steps such as oxidative addition, transmetalation, and reductive elimination. Computational modeling would provide the free energy profile for this cycle, as shown in the table below, which is based on typical values for similar cross-coupling reactions. mdpi.com

StepDescriptionRelative Free Energy (kcal/mol)
I Pd(0) Catalyst + this compound0.0
TS1 Oxidative Addition Transition State+15.2
II Oxidative Addition Intermediate-5.6
TS2 Transmetalation Transition State+10.8
III Transmetalation Intermediate-12.3
TS3 Reductive Elimination Transition State+5.4
IV Final Product + Regenerated Pd(0) Catalyst-25.7
This interactive table contains hypothetical DFT-calculated free energy values for a Suzuki cross-coupling reaction involving this compound.

Understanding these energy profiles allows for the rational design of catalysts and the optimization of reaction conditions, such as solvent and temperature, to improve yield and selectivity. mdpi.com

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics simulations offer a detailed view of the molecule's three-dimensional structure and its interactions with its environment at an atomistic level.

Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule. For this compound, the primary conformational flexibility arises from the rotation of the methoxy (-OCH₃) group relative to the plane of the isoquinoline ring. The isoquinoline core itself is a rigid, planar aromatic system. researchgate.net

DFT calculations are the standard method for performing conformational analysis. researchgate.netsfu.ca By systematically rotating the C(4)-O-C-H dihedral angle of the methoxy group and calculating the potential energy at each step, a potential energy surface can be generated. For similar methoxy-substituted aromatic compounds, it is generally found that the most stable conformation is one where the methyl group is coplanar with the aromatic ring to maximize electronic stabilization, unless prevented by significant steric hindrance. However, a conformation where the methyl group is perpendicular to the ring is also possible and may represent a low-energy transition state for rotation.

ConformerC(3)-C(4)-O-CH₃ Dihedral AngleRelative Energy (kcal/mol)Population (%)
A (Planar) ~0°0.00>95
B (Perpendicular) ~90°~2.5 - 4.0<5
This interactive table shows typical expected results from a conformational analysis of this compound, based on studies of analogous molecules.

The energy barrier for rotation of the methoxy group is typically low, suggesting that at room temperature, the group is relatively free to rotate, although it will predominantly reside in the lowest energy planar conformation. ethz.ch

In the solid state and in solution, this compound can engage in various non-covalent intermolecular interactions that dictate its crystal packing, solubility, and interactions with other molecules in a reaction system. These interactions can be visualized and quantified using computational tools, most notably Hirshfeld surface analysis. nih.govscirp.orgmdpi.com

Hirshfeld surface analysis maps the electron density to define the space occupied by a molecule in a crystal, allowing for the detailed study of close intermolecular contacts. mdpi.comnih.gov For this compound, the following interactions are expected to be significant:

π-π Stacking: The planar aromatic isoquinoline rings can stack on top of each other, a common feature in the crystal packing of aromatic heterocycles. nih.gov

Halogen Bonding: The bromine atom at the C3 position can act as a Lewis acid, forming a directional interaction with a Lewis base (e.g., a nitrogen or oxygen atom on a neighboring molecule).

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the nitrogen atom of the isoquinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors for solvent molecules or other reactants. Weak C-H···O or C-H···N hydrogen bonds are also possible. nih.gov

Interaction TypeContribution to Hirshfeld Surface (%)
H···H~45 - 55
C···H / H···C~15 - 25
Br···H / H···Br~8 - 12
O···H / H···O~5 - 10
N···H / H···N~3 - 7
Br···C / C···Br~1 - 3
This interactive table presents expected percentage contributions of different intermolecular contacts for this compound, based on Hirshfeld analyses of similar bromo-substituted aromatic compounds. mdpi.comnih.gov

These analyses are crucial for crystal engineering and for understanding how the molecule might interact with a catalyst's active site or other reactants in a complex reaction mixture. researchgate.net

Role of 3 Bromo 4 Methoxyisoquinoline As a Synthetic Building Block

Precursor in the Total Synthesis of Complex Heterocyclic Systems

The isoquinoline (B145761) core is a fundamental structural motif in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activities. Synthetic chemists often employ functionalized isoquinolines as key intermediates to construct these complex molecular targets.

Application in Natural Product Scaffold Construction

There is currently limited specific information in peer-reviewed scientific literature detailing the direct application of 3-Bromo-4-methoxyisoquinoline as a starting material for the construction of natural product scaffolds. General synthetic strategies for isoquinoline alkaloids, such as the Bischler-Napieralski and Pictet-Spengler reactions, typically build the isoquinoline ring system from simpler, acyclic precursors rather than starting with a pre-functionalized isoquinoline like this compound. acs.orgbenthamdirect.com

Intermediate for Alkaloid Synthesis

Similarly, while many isoquinoline alkaloids feature oxygenation at the C4 position, the direct use of this compound as a key intermediate in the total synthesis of specific alkaloids is not extensively documented. The synthesis of complex alkaloids often involves building the core structure through methods that allow for precise stereochemical control, which may not be readily achievable starting from a flat, aromatic isoquinoline. nih.govresearchgate.netrsc.org For instance, the synthesis of the aporphine (B1220529) alkaloid laurolitsine (B191710) involves a more complex bromo-isoquinoline derivative, 1-(5-(Benzoxy)-2-bromo-4-methoxybenzyl)-6-(benzyloxy)-3,4-dihydro-7-methoxyisoquinoline, which is assembled from acyclic precursors. mdpi.com

Building Block for Novel Organic Frameworks

The reactivity of the bromine atom at the C3 position makes this compound a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a variety of substituted isoquinolines and fused polycyclic systems.

Synthesis of Functionalized Isoquinoline Derivatives

The bromine atom on the isoquinoline ring can be readily displaced or used in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the generation of libraries of novel isoquinoline derivatives. For example, palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Heck (using alkenes) couplings are standard methods for the functionalization of aryl halides. While specific examples detailing these reactions on this compound are not abundant, the reactivity of the closely related 3-bromoisoquinoline (B184082) is well-established, suggesting that this compound would behave similarly, serving as a scaffold for creating diverse derivatives.

Table 1: Potential Cross-Coupling Reactions for Functionalization (Note: This table is illustrative of potential reactions based on the known reactivity of bromo-heterocycles and does not represent experimentally verified reactions of this compound found in the literature.)

Coupling ReactionReagent TypePotential Product Class
Suzuki-MiyauraAryl/heteroaryl boronic acid3-Aryl/heteroaryl-4-methoxyisoquinolines
SonogashiraTerminal alkyne3-Alkynyl-4-methoxyisoquinolines
HeckAlkene3-Alkenyl-4-methoxyisoquinolines
Buchwald-HartwigAmine3-Amino-4-methoxyisoquinolines

Construction of Fused Polycyclic Systems

The functional groups of this compound can be exploited to construct more elaborate, fused heterocyclic systems. By introducing a side chain via a cross-coupling reaction, subsequent intramolecular cyclization can lead to the formation of new rings fused to the isoquinoline core. For example, a Sonogashira coupling with a suitable propargyl alcohol, followed by reduction and cyclization, is a known strategy to access pyrrolo[1,2-b]isoquinoline systems, although this has been specifically reported for the 3-bromo-1-methoxy isomer. This general approach highlights the potential of this compound to serve as a key building block for creating novel polycyclic aromatic and heteroaromatic frameworks.

Development of Structure-Activity Relationship Studies (SAR) through Chemical Modification

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. This is achieved by systematically modifying its chemical structure and assessing the impact on its efficacy and selectivity. A molecule like this compound is, in principle, an excellent starting point for such studies. The bromine atom can be replaced with a wide variety of substituents through cross-coupling reactions, allowing for the exploration of the chemical space around the C3 position. The methoxy (B1213986) group at C4 could also be demethylated to a hydroxyl group, providing another site for modification.

However, there is a lack of specific, published SAR studies that utilize this compound as the central scaffold for developing a series of analogues to probe a particular biological target. While SAR studies on other heterocyclic systems, such as pyrazolones, have utilized precursors like 3-(3-Bromo-4-methoxyphenyl)-...-pyrazol-5(4H)-one, similar detailed investigations starting from this compound are not readily found in the scientific literature. frontiersin.org

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